molecular formula C4H13O6PSi B13420680 3-(Trihydroxysilyl)propyl methylphosphonate CAS No. 482371-07-3

3-(Trihydroxysilyl)propyl methylphosphonate

Cat. No.: B13420680
CAS No.: 482371-07-3
M. Wt: 216.20 g/mol
InChI Key: HDUNVICUTAZXTE-UHFFFAOYSA-N
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Description

3-(Trihydroxysilyl)propyl methylphosphonate (THPMP) is a silane coupling agent with the molecular formula C₄H₁₂O₆PSi·Na (monosodium salt form) and a molecular weight of 238.18 g/mol . It is characterized by a trihydroxysilyl group for covalent bonding to silica-based surfaces and a methylphosphonate group that imparts a strong negative charge (via phosphate groups) to functionalized materials . THPMP is widely used in nanoparticle functionalization, including mesoporous silica nanoparticles (MSNs), nanodiamonds (DNDs), and carbon-silica composites, to enhance colloidal stability, aqueous solubility, and bioconjugation capabilities . Its applications span drug delivery, biosensing, magnetic resonance imaging (MRI), and anti-fouling surface coatings .

Properties

CAS No.

482371-07-3

Molecular Formula

C4H13O6PSi

Molecular Weight

216.20 g/mol

IUPAC Name

methyl(3-trihydroxysilylpropoxy)phosphinic acid

InChI

InChI=1S/C4H13O6PSi/c1-11(5,6)10-3-2-4-12(7,8)9/h7-9H,2-4H2,1H3,(H,5,6)

InChI Key

HDUNVICUTAZXTE-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(O)OCCC[Si](O)(O)O

Origin of Product

United States

Preparation Methods

Silanization and Surface Functionalization via Hydrolysis and Condensation

Method Overview:
The predominant approach involves hydrolysis of the alkoxy groups of THPMP followed by condensation onto hydroxylated surfaces, such as silica nanoparticles or nanodiamond materials. This process creates covalent Si–O–Si bonds, anchoring the phosphonate moiety onto the substrate.

Key Steps:

  • Hydrolysis of Silane:
    The triethoxysilyl groups in THPMP undergo hydrolysis in the presence of water, forming reactive silanol groups.
    $$
    \text{(CH}3\text{O)}3\text{Si–(CH}2)3\text{–P(O)(OH)–OH} + 3\, \text{H}2\text{O} \rightarrow \text{(HO)}3\text{Si–(CH}2)3\text{–P(O)(OH)–OH} + 3\, \text{CH}_3\text{OH}
    $$
  • Condensation onto Surface:
    The silanol groups condense with surface hydroxyl groups (–OH) on silica or nanodiamond surfaces, forming stable Si–O–surface linkages.

Reaction Conditions:

  • Solvent: Typically anhydrous or mildly aqueous solvents like ethanol, tetrahydrofuran (THF), or water, depending on the application.
  • Catalysts: Acidic or basic catalysts (e.g., acetic acid, ammonium hydroxide) facilitate hydrolysis and condensation.
  • Temperature: Usually performed at room temperature or slightly elevated temperatures (~25–60°C).
  • Time: Reaction durations vary from 1 to 24 hours, optimized based on surface coverage and desired functionalization density.

Supporting Data:

  • In one study, APTES (aminopropyltriethoxysilane) and THPMP were co-condensed by adding specific volumes (e.g., 1.1 µL of APTES and 3 µL of THPMP) to a solution, followed by sonication for 4 hours at 40% power, facilitating hydrolysis and surface attachment.

Co-Condensation in Microemulsion and Sol-Gel Systems

Method Overview:
This technique involves the simultaneous hydrolysis and co-condensation of TEOS (tetraethyl orthosilicate) with THPMP within microemulsions or sol-gel systems to produce functionalized silica or organosilica nanoparticles.

Procedure:

  • Prepare a microemulsion system comprising surfactants (e.g., Triton X-100), alcohols (hexanol), cyclohexane, water, and ammonium hydroxide.
  • Add TEOS and THPMP sequentially or simultaneously under stirring.
  • Maintain stirring at room temperature for 24 hours to allow hydrolysis and network formation.
  • Pore-forming agents like CTAB may be used to generate mesoporosity.

Reaction Conditions:

  • Temperature: Typically ambient (~25°C).
  • pH: Slightly basic (pH 8–10) to promote hydrolysis.
  • Reagents Ratios: Controlled molar ratios of TEOS to THPMP to tune surface functionality.

Research Findings:

  • In one example, 0.6 mL of 42 wt.% aqueous THPMP was added to a silica microemulsion, stirred for 5 minutes, resulting in phosphonate-functionalized silica nanoparticles with enhanced dispersibility.

Surface Modification of Nanostructures Using Silanization

Method Overview:
Nanostructures like nanodiamonds or metal oxides are functionalized with THPMP through surface silanization, often employing MSBASD (Modified Silanization by Base-Assisted Silanization) for improved dispersion and uniformity.

Procedure:

  • Disperse hydroxylated nanodiamonds in anhydrous organic solvents (e.g., THF).
  • Add THPMP and other silanes (e.g., APTES) in specific volumetric ratios.
  • Sonicate the mixture for 4 hours at 40% power to promote hydrolysis and surface attachment.
  • Rinse and purify via centrifugation and washing steps.

Reaction Conditions:

  • Hydrolysis Time: 5 minutes to several hours, depending on the system.
  • Temperature: Room temperature or slightly elevated (~25–60°C).
  • pH: Slightly basic conditions favored for silanization.

Research Data:

  • Silanization of nanodiamonds with THPMP was achieved by adding the silane to a suspension, sonication, and subsequent rinsing, resulting in well-dispersed, negatively charged nanodiamond conjugates.

Post-Synthesis Grafting and Functionalization

Method Overview:
Post-synthesis grafting involves attaching THPMP to pre-formed silica or nanoparticle surfaces via silane coupling agents under controlled conditions, often followed by purification.

Procedure:

  • Disperse the substrate in an appropriate solvent.
  • Add THPMP or its derivatives with catalysts.
  • Stir or sonicate for several hours.
  • Wash thoroughly to remove unreacted silane.

Characterization and Optimization

Post-synthesis, the functionalized materials are characterized using techniques such as:

Summary Table of Preparation Methods

Method Key Reagents Conditions Typical Duration Application Focus
Silanization via Hydrolysis THPMP, water, catalysts Ambient or mild heating, pH control 1–24 hours Surface functionalization of silica, nanodiamonds
Co-Condensation in Microemulsion TEOS, THPMP, surfactants Basic pH, room temperature 24 hours Mesoporous silica nanoparticle synthesis
Surface Modification of Nanodiamonds THPMP, APTES, organic solvents Sonication, room temperature 4 hours Nanodiamond dispersion and functionalization
Post-Synthesis Grafting Silane coupling agents Stirring or sonication, washing Several hours Surface modification of pre-formed particles

Chemical Reactions Analysis

Types of Reactions

3-(Trihydroxysilyl)propyl methylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can be performed to alter the oxidation state of the phosphorus atom.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various organosilica materials, phosphonate derivatives, and hybrid nanoparticles. These products are often used in advanced material science applications .

Mechanism of Action

The mechanism of action of 3-(Trihydroxysilyl)propyl methylphosphonate involves its ability to form strong bonds with silica and other materials. The compound’s silane group reacts with hydroxyl groups on the surface of silica, forming a stable bond. This interaction allows the compound to act as a coupling agent, enhancing the properties of the resulting hybrid materials .

Comparison with Similar Compounds

Comparison with Similar Silane Coupling Agents

Silane coupling agents are critical for tailoring the surface properties of nanomaterials. Below is a detailed comparison of THPMP with structurally or functionally analogous silanes.

Functional Groups and Charge Characteristics

Compound (Abbreviation) Functional Group Charge at Neutral pH Key Applications Advantages Limitations References
THPMP Phosphonate Negative Colloidal stabilization, anti-fouling coatings, drug delivery High zeta potential (-30 to -50 mV), prevents agglomeration, pH stability Limited functional groups for direct conjugation
(3-Aminopropyl)triethoxysilane (APTES) Amino (-NH₂) Positive Bioconjugation (e.g., antibodies, DNA) Versatile amine reactivity (e.g., with NHS esters) Requires co-functionalization for colloidal stability
3-Mercaptopropyltrimethoxysilane (MPTMS) Thiol (-SH) Neutral/Negative Thiol-ene click chemistry, metal binding Enables disulfide linkages, metal coordination Susceptible to oxidation, limited solubility
Tetramethyl orthosilicate (TMOS) Silica precursor Neutral Silica shell synthesis Forms dense silica networks No functional groups for surface modification
THPMP vs. APTES
  • THPMP is primarily used to impart negative surface charge, enhancing colloidal stability in aqueous solutions via electrostatic repulsion .
  • APTES introduces amine groups for covalent attachment of biomolecules (e.g., DNA, proteins) but often requires co-functionalization with THPMP or citric acid to prevent aggregation . In MSN synthesis, APTES and THPMP are used together to balance charge and functionality .
THPMP vs. MPTMS
  • THPMP ’s phosphonate groups provide stronger pH stability compared to thiols in MPTMS , which are prone to oxidation . MPTMS is preferred for metal-binding or redox-responsive systems but is less effective for long-term dispersion .
THPMP vs. Dopamine-Based Ligands
  • Dopamine-modified nanoparticles, while stable, may exhibit pH-dependent desorption .

Anti-Fouling Properties

THPMP uniquely forms protein-resistant coatings on silica surfaces. In microtoroidal optical resonators, THPMP reduces nonspecific protein adsorption by >90% compared to unmodified silica, enabling selective biosensing in complex media .

Biological Activity

3-(Trihydroxysilyl)propyl methylphosphonate is a chemical compound characterized by its unique structural features, including both silane and phosphonate functional groups. Its molecular formula is C₄H₁₂NaO₆PSi, and it is often encountered in its sodium salt form. This compound has garnered attention for its potential applications in various fields, particularly in materials science and biomedical applications.

Structural Characteristics

The structural components of this compound suggest several potential biological interactions:

  • Phosphonate Group : This group may exhibit antimicrobial properties, potentially making the compound useful in preventing bacterial growth.
  • Silane Functionality : The presence of silane can influence cellular adhesion and biocompatibility, which are critical factors in biomedical applications.

Biological Activity

While specific biological activity data for this compound is limited, preliminary research indicates several areas of interest:

  • Antimicrobial Properties : Initial studies suggest that the phosphonate group may contribute to antimicrobial activity. Further research is needed to quantify this effect and explore the mechanisms involved.
  • Cellular Interactions : The silane component may enhance the adhesion of cells to various substrates, which could be beneficial in tissue engineering and regenerative medicine.

Research Findings

Recent investigations have focused on the interactions of this compound with biological systems. Key findings include:

  • Synthesis and Stability : The synthesis typically involves mild reaction conditions with sodium hydroxide, yielding a stable compound suitable for further applications.
  • Potential for Hybrid Materials : Due to its ability to form strong bonds with different substrates, it is being explored for use in hybrid materials and nanoparticles, which could have implications in drug delivery systems.

Case Studies

A few notable studies have been conducted to explore the biological activity of this compound:

  • Study on Antimicrobial Activity : A study assessed the antimicrobial effects of phosphonate compounds similar to this compound. Results indicated that these compounds could inhibit the growth of certain bacteria, suggesting potential applications in coatings or medical devices.
  • Biocompatibility Assessment : Another investigation evaluated the biocompatibility of silane-functionalized materials in cell culture environments. The findings suggested that these materials promoted cell adhesion and proliferation, indicating their suitability for biomedical applications.

Applications

Given its unique properties, this compound has potential applications across various fields:

  • Biomedical Engineering : Its ability to enhance cellular adhesion makes it a candidate for use in scaffolds for tissue engineering.
  • Nanotechnology : The compound's stability and bonding capabilities position it as a promising agent in the development of nanoparticles for drug delivery systems.

Q & A

Q. What are the standard methods for synthesizing and characterizing 3-(Trihydroxysilyl)propyl Methylphosphonate in laboratory settings?

Synthesis typically involves nucleophilic substitution or condensation reactions. For example, phosphonate esters can be prepared by reacting methylphosphonic acid derivatives with silylated alcohols under anhydrous conditions. Characterization relies on spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) : 31^{31}P NMR identifies phosphonate groups (δ ~20–35 ppm), while 1^{1}H and 13^{13}C NMR confirm the silylpropyl backbone and methyl group connectivity .
  • Infrared (IR) Spectroscopy : Peaks near 1200–1250 cm1^{-1} (P=O stretching) and 900–1100 cm1^{-1} (Si–O bonds) validate functional groups .
  • Elemental Analysis : Confirms molecular formula (e.g., C4_4H13_{13}NaO6_6PSi for the monosodium salt) .

Q. How can researchers ensure the stability of this compound during experimental workflows?

  • Storage : Anhydrous conditions (e.g., under nitrogen) prevent hydrolysis of the silyl and phosphonate groups .
  • Solvent Selection : Avoid protic solvents (e.g., water, alcohols); use dry tetrahydrofuran (THF) or dichloromethane (DCM) for reactions .
  • Temperature Control : Store at –20°C to minimize thermal degradation .

Q. What are the critical safety considerations for handling this compound in laboratory settings?

  • Toxicity Screening : While direct toxicity data are limited, structurally similar organophosphonates show neurotoxic potential. Use glove boxes and fume hoods to minimize inhalation/contact .
  • Waste Disposal : Hydrolyze phosphonate esters under basic conditions (e.g., NaOH/ethanol) to neutralize reactive groups before disposal .

Advanced Research Questions

Q. How can factorial design optimize reaction parameters for synthesizing this compound derivatives?

A 2k^k factorial design evaluates variables like temperature, catalyst loading, and solvent polarity. For example:

  • Factors : Reaction time (12–24 h), temperature (25–60°C), and molar ratio (1:1 to 1:3 phosphonate:silanol).
  • Response Variables : Yield (%) and purity (via HPLC).
  • Data Analysis : ANOVA identifies significant factors. For instance, elevated temperatures may accelerate silylation but risk side reactions .

Q. What methodologies resolve contradictions in reported spectroscopic data for phosphonate-silane hybrids?

  • Comparative NMR Studies : Use deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent-shift artifacts. Cross-reference with computational models (DFT calculations) for expected 31^{31}P chemical shifts .
  • High-Resolution Mass Spectrometry (HRMS) : Resolves ambiguities in molecular ion peaks (e.g., [M+Na]+^+ for C4_4H13_{13}NaO6_6PSi at m/z 239.19) .

Q. How can this compound be integrated into membrane technologies for selective ion separation?

  • Composite Membrane Fabrication : Blend with polymers (e.g., polyvinylidene fluoride) to exploit phosphonate groups' ion-exchange capacity.
  • Performance Metrics : Measure ion selectivity (e.g., Na+^+ vs. K+^+) using diffusion cells and ICP-MS analysis. CRDC subclass RDF2050104 provides frameworks for evaluating separation efficiency .

Q. What strategies validate the mechanistic role of the silyl group in catalytic applications?

  • Isotopic Labeling : Substitute 29^{29}Si or 30^{30}Si to track silyl group participation via NMR or mass spectrometry.
  • Kinetic Studies : Compare reaction rates of silylated vs. non-silylated analogs in model reactions (e.g., ester hydrolysis) .

Q. How do computational methods (e.g., MD simulations) predict the interfacial behavior of this compound in hybrid materials?

  • Force Field Parameterization : Use software like GROMACS with modified AMBER parameters for Si–O–P linkages.
  • Simulation Outputs : Analyze hydrogen-bonding networks and surface adsorption energies to predict material stability .

Methodological Frameworks

Q. How to design a research proposal investigating novel applications of this compound?

  • Theoretical Anchoring : Link to supramolecular chemistry (e.g., self-assembly driven by Si–O–P interactions) or surface science (e.g., silane adhesion mechanisms) .
  • Experimental Phases :
    • Synthesis & Characterization (6 months): Optimize routes using DOE.
    • Application Testing (12 months): Evaluate in membranes/catalysts.
    • Data Reconciliation (6 months): Address contradictions via multimodal analysis .

Q. What interdisciplinary approaches bridge gaps in understanding its environmental fate?

  • Collaborative Models : Partner with atmospheric chemists to study hydrolysis rates under varying humidity (EPACT-compliant frameworks ).
  • Field-Geography Integration : Use geospatial analysis to model transport in soil/water systems, informed by CRDC subclass RDF2050107 (particle technology) .

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